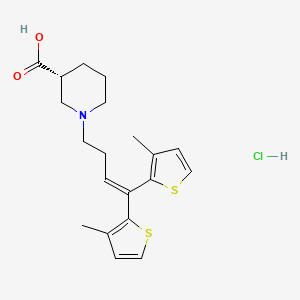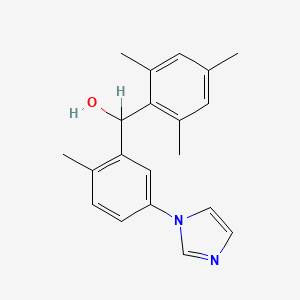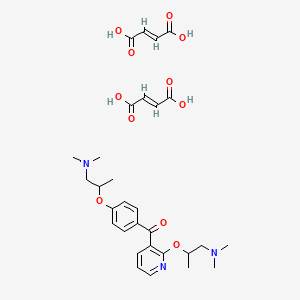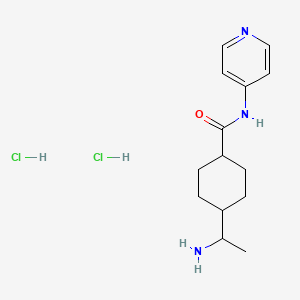
ZD-1611
概要
説明
- ZD-1611は、研究において重要な関心を集めている化合物です。これは、ETA受容体拮抗薬に分類されます。
- その経口バイオアベイラビリティと選択性は、虚血性脳卒中の研究のための貴重な候補となっています .
準備方法
- ZD-1611の合成経路は、十分に文書化されています。その独自の性質により、具体的な詳細は広く公開されていません。
- 工業生産方法は、高収率と高純度を達成するための効率的な合成プロセスを伴う可能性があります。
化学反応の分析
- ZD-1611は、酸化、還元、置換などのさまざまな反応を起こす可能性があります。
- これらの反応で使用される一般的な試薬や条件は、明らかにされていません。
- これらの反応から生成される主要な生成物は、公に指定されていません。
科学研究への応用
- This compoundは、科学のさまざまな分野で幅広い用途を持っています。
化学: これは、受容体-リガンド相互作用を研究するための貴重なツールとして役立ちます。
生物学: 研究者は、細胞経路とシグナル伝達に対するその影響を調査しています。
医学: 調査は、特に虚血性脳卒中における潜在的な治療効果に焦点を当てています。
産業: 医薬品開発と薬理学におけるその使用は、活発な研究分野です。
科学的研究の応用
- ZD-1611 has diverse applications across scientific domains:
Chemistry: It serves as a valuable tool for studying receptor-ligand interactions.
Biology: Researchers explore its impact on cellular pathways and signaling.
Medicine: Investigations focus on its potential therapeutic effects, especially in ischemic stroke.
Industry: Its use in drug development and pharmacology is an active area of study.
作用機序
- ZD-1611の主要なメカニズムは、ETA受容体を拮抗することです。
- それは、エンドセリンシグナル伝達に関連する分子標的と経路を調節します。
- その正確な作用機序を解明するためには、さらなる研究が必要です。
類似化合物の比較
- This compoundは、その選択性と経口バイオアベイラビリティによって際立っています。
- 類似の化合物には、BQ-123やBQ-788などの他のETA受容体拮抗薬が含まれます。
類似化合物との比較
- ZD-1611 stands out due to its selectivity and oral availability.
- Similar compounds include other ETA receptor antagonists like BQ-123 and BQ-788.
特性
IUPAC Name |
3-[4-[3-[(3-methoxy-5-methylpyrazin-2-yl)sulfamoyl]pyridin-2-yl]phenyl]-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-14-13-24-19(20(25-14)31-4)26-32(29,30)17-6-5-11-23-18(17)16-9-7-15(8-10-16)12-22(2,3)21(27)28/h5-11,13H,12H2,1-4H3,(H,24,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBNTQYPMBJKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1682343.png)
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682348.png)
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682349.png)

